Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate
Description
IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate provides a complete description of the compound’s structure. Breaking this down:
Core Heterocyclic Framework
- Isoxazolo[5,4-c]pyridine : A fused bicyclic system comprising an isoxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) and a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The fusion occurs between positions 5 of the isoxazole and position 4 of the pyridine.
- 4,5,6,7-Tetrahydro : Indicates partial hydrogenation of the pyridine ring, resulting in a saturated six-membered ring with four single bonds.
Substituents
Table 1: Structural Breakdown of IUPAC Name
| Component | Interpretation |
|---|---|
| Isoxazolo[5,4-c]pyridine | Fusion of isoxazole (positions 5) and pyridine (position 4) |
| 4,5,6,7-Tetrahydro | Hydrogenation at positions 4–7 of the pyridine ring |
| 3-Carboxylate | Ester functional group at position 3 of the isoxazole ring |
The numbering follows Hantzsch-Widman rules, prioritizing the heteroatoms (oxygen in isoxazole) and assigning the lowest possible locants to substituents.
Systematic vs. Common Naming Conventions in Heterocyclic Chemistry
Systematic Nomenclature
The IUPAC name adheres to the replacement nomenclature system for fused heterocycles:
- Parent ring selection : The pyridine ring serves as the parent structure due to its larger size.
- Prefix for fused rings : "Isoxazolo" denotes the fused isoxazole ring, with bracketed numbers [5,4-c] specifying fusion points.
- Hydrogenation descriptor : "Tetrahydro" clarifies the saturation state of the pyridine ring.
Common Naming Challenges
No widely accepted common name exists for this compound due to its structural complexity. In heterocyclic chemistry, such fused systems typically require systematic naming to avoid ambiguity. For example:
- Simplified descriptors like "tetrahydroisoxazolopyridine" omit critical regiochemical details.
- Non-systematic terms (e.g., "methyl isoxazole-pyridine carboxylate") fail to specify ring fusion or saturation.
Key Contrasts
| Aspect | Systematic Name | Common Name Limitations |
|---|---|---|
| Ring fusion | Explicit ([5,4-c]) | Ambiguous or omitted |
| Saturation | Precisely defined (tetrahydro) | Often unspecified |
| Substituent position | Numerically assigned (position 3) | Described vaguely (e.g., "methyl ester") |
CAS Registry Number and EC Number Assignments
Molecular Formula and Weight Validation
Molecular Weight
The calculated molecular weight is 182.18 g/mol , derived as follows:
$$
\text{MW} = (8 \times 12.01) + (10 \times 1.008) + (2 \times 14.01) + (3 \times 16.00) = 182.18 \, \text{g/mol}
$$
This matches experimental values reported in supplier databases.
Table 2: Molecular Weight Breakdown
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 8 | 12.01 | 96.08 |
| H | 10 | 1.008 | 10.08 |
| N | 2 | 14.01 | 28.02 |
| O | 3 | 16.00 | 48.00 |
| Total | 182.18 |
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-8(11)7-5-2-3-9-4-6(5)13-10-7/h9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRKPTPZWVKYRRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670508 | |
| Record name | Methyl 4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-95-8 | |
| Record name | Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207175-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4,5,6,7-tetrahydro[1,2]oxazolo[5,4-c]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a nitrile oxide, which leads to the formation of the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. The reactions are often carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been investigated for its biological activity, particularly its interactions with enzymes and receptors in the body.
Medicine: It has potential therapeutic applications, especially in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate involves its interaction with specific molecular targets in the body. It primarily acts on the gamma-aminobutyric acid (GABA) system, where it modulates the activity of GABA receptors. This modulation can enhance or inhibit neurotransmission, leading to various physiological effects. The compound’s unique structure allows it to bind selectively to certain subtypes of GABA receptors, influencing their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following section compares methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate with structurally and pharmacologically related compounds.
THIP (Gaboxadol)
- Structure : THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) features a hydroxyl group at position 3 instead of a methyl ester .
- Pharmacology: GABAA Receptor Agonism: THIP is a selective agonist for extrasynaptic GABAA receptors containing δ-subunits, enhancing tonic inhibitory currents in neurons . Therapeutic Effects: Demonstrated antinociceptive, anticonvulsant, and sedative properties in preclinical models . In Mecp2-null mice, THIP alleviated breathing abnormalities by augmenting tonic GABA currents . Weakness: Poor blood-brain barrier penetration due to polar hydroxyl group .
Thio-THIP (4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol)
- Structure : Replaces the oxygen atom in the isoxazole ring with sulfur .
- Pharmacology :
- Key Difference : The thio-modification alters electronic properties, reducing receptor activation compared to THIP and the methyl ester derivative .
5-HPCA (3-Hydroxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic Acid)
- Structure : Features a carboxylic acid group at position 5 and a hydroxyl at position 3 .
- Pharmacology: Glutamate Receptor Activity: Acts as a conformationally constrained AMPA analogue, exciting spinal interneurons via glutamate receptors . Stereochemical Anomaly: The (R)-enantiomer mimics (S)-AMPA at glutamate receptors, demonstrating unexpected stereoselectivity .
- Key Difference : Unlike the methyl ester compound, 5-HPCA targets excitatory glutamate receptors rather than GABAergic systems .
Glycine Antagonists (e.g., THIP-Related Derivatives)
- Structure : Derivatives with modifications at position 3 or the pyridine ring .
- Pharmacology : Inhibit glycine receptor binding (IC50 values in µM range) by competing with strychnine .
- Key Difference : These compounds diverge functionally from the methyl ester derivative, targeting inhibitory glycine receptors instead of GABAA receptors .
Research Implications and Gaps
- Methyl Ester Derivative : While its structure suggests improved bioavailability over THIP, direct studies on receptor binding, metabolism (e.g., ester hydrolysis to a carboxylic acid), and in vivo efficacy are lacking .
- Therapeutic Potential: Structural analogs like THIP and 5-HPCA highlight the versatility of isoxazolo-pyridine scaffolds in targeting both inhibitory and excitatory neurotransmission .
- Future Directions : Comparative pharmacokinetic studies and receptor profiling are needed to elucidate the methyl ester compound’s pharmacological profile.
Biological Activity
Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate (CAS: 1207175-95-8) is a compound that has garnered attention in pharmacological research due to its structural similarities to other biologically active compounds, particularly those interacting with the GABAergic system. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C₈H₁₀N₂O₃
- Molecular Weight : 182.18 g/mol
- Synonyms : this compound; THIP methyl ester
This compound is a derivative of THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), which acts as a GABA_A receptor agonist. GABA_A receptors are critical for inhibitory neurotransmission in the central nervous system. The compound's ability to mimic GABA suggests potential applications in treating conditions related to GABAergic dysfunction.
Pharmacological Effects
- Antinociceptive Activity : Research indicates that THIP exhibits antinociceptive effects in animal models. Chronic administration of THIP has been shown to increase the density of alpha-2 adrenergic receptors in the mouse brain, suggesting a complex interaction between the GABAergic and noradrenergic systems .
- Tolerance Development : Studies have documented that repeated exposure to THIP leads to tolerance concerning its antinociceptive effects. This phenomenon is characterized by an increased binding affinity of [^3H]clonidine to alpha-2 adrenergic receptors in tolerant mice .
- GABA Uptake Inhibition : this compound has been evaluated for its ability to inhibit GABA uptake in vitro. Comparisons with similar compounds indicate that while it may not be the most potent inhibitor compared to others like THPO (another GABA uptake inhibitor), it still demonstrates significant activity .
Table 1: Summary of Biological Activities
Detailed Research Findings
A study published in PubMed explored the effects of THIP on pain modulation and receptor dynamics. The results indicated that the compound not only provided analgesic effects but also altered receptor dynamics within the brain's pain pathways . Furthermore, the study highlighted that the antinociceptive effects were specifically linked to alterations in noradrenergic signaling pathways.
In another investigation focusing on GABA uptake inhibitors and their interaction with synaptic membranes from rat brains, it was found that methyl derivatives exhibited varying degrees of effectiveness in modulating GABA levels. This research underlines the importance of structural modifications in enhancing or diminishing biological activity .
Q & A
Basic Research Questions
Q. What are the key structural and molecular characteristics of Methyl 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylate?
- Answer : The compound’s molecular formula is C₈H₁₀N₂O₃ with a molecular weight of 182.18 g/mol (CAS 1207175-95-8). Its bicyclic framework combines an isoxazole ring fused to a partially saturated pyridine ring, which influences its electronic and steric properties. This structure is critical for interactions with biological targets like GABA receptors .
| Property | Value |
|---|---|
| CAS Registry Number | 1207175-95-8 |
| Molecular Formula | C₈H₁₀N₂O₃ |
| Molecular Weight | 182.18 g/mol |
Q. What synthetic methodologies are commonly used to prepare this compound?
- Answer : Synthesis typically involves cyclization reactions of thiophene or pyridine precursors. For example, a multi-step route may include:
Formation of the isoxazole ring via 1,3-dipolar cycloaddition between nitrile oxides and alkynes.
Reduction of the pyridine ring to achieve partial saturation.
Esterification to introduce the methyl carboxylate group.
Optimization of solvent (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., Pd/C for hydrogenation) is essential to improve yield and purity. TLC and HPLC are recommended for monitoring progress .
Q. What preliminary pharmacological activities have been reported for this compound?
- Answer : Structural analogs like THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) are potent GABAA receptor agonists, suggesting potential sedative, anticonvulsant, or analgesic properties. Initial in vitro assays should focus on receptor binding affinity (e.g., competitive displacement assays using radiolabeled GABA) and functional activity (e.g., electrophysiological measurements in neuronal cultures) .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to address low yields or impurities?
- Answer : Key strategies include:
- Side reaction mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
- Catalyst screening : Test transition-metal catalysts (e.g., Pd, Ni) for hydrogenation efficiency.
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
Analytical tools like NMR (¹H/¹³C) and mass spectrometry are critical for structural confirmation .
Q. What role does stereochemistry play in the compound’s pharmacological activity?
- Answer : Stereochemical configuration significantly impacts receptor binding. For example, (R)-enantiomers of related compounds mimic (S)-AMPA at glutamate receptors, while (S)-enantiomers show reduced activity. Researchers should resolve racemic mixtures via chiral chromatography (e.g., Chiralpak AD-H column) and validate enantiopurity (>99% ee) using polarimetry or chiral HPLC .
Q. How can contradictory data on receptor selectivity be resolved?
- Answer : Discrepancies may arise from assay conditions (e.g., receptor subunit composition, pH). To address this:
Use recombinant receptors (e.g., α4β3δ GABAA subtypes) for standardized testing.
Compare results across multiple models (e.g., rat spinal cord neurons vs. human iPSC-derived neurons).
Employ allosteric modulators (e.g., DS2 for δ-subunit-selective effects) to isolate mechanisms .
Q. What pharmacokinetic challenges are associated with this compound?
- Answer : Limited oral bioavailability due to poor solubility or transporter-mediated absorption (e.g., via rPAT1 in rats). To improve pharmacokinetics:
- Modify the ester group to enhance lipophilicity (e.g., replace methyl with ethyl).
- Conduct in situ intestinal perfusion studies to assess transporter dependency .
Q. Which analytical techniques are most effective for characterizing degradation products?
- Answer :
- HPLC-MS : Identifies degradation pathways (e.g., hydrolysis of the ester group).
- Stability studies : Store samples under accelerated conditions (40°C/75% RH) and monitor changes via NMR.
- Forced degradation : Expose to acidic/basic/oxidative environments to predict stability .
Data Contradiction Analysis
Q. Why do structural analogs like thio-THIP show reduced GABAA activity compared to the parent compound?
- Answer : Replacement of the oxygen atom in the isoxazole ring with sulfur (thio-THIP) alters electronic properties, reducing affinity for the GABA binding pocket. Computational modeling (e.g., docking studies with GABAA α1β2γ2 receptors) can visualize steric clashes or disrupted hydrogen bonds .
Methodological Recommendations
Designing a study to evaluate SAR for enhanced receptor binding:
- Step 1 : Synthesize derivatives with modifications at the carboxylate (e.g., ethyl ester) or pyridine ring (e.g., halogen substitution).
- Step 2 : Screen against GABAA receptors using patch-clamp electrophysiology (EC₅₀ determination).
- Step 3 : Correlate structural changes with activity using QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
